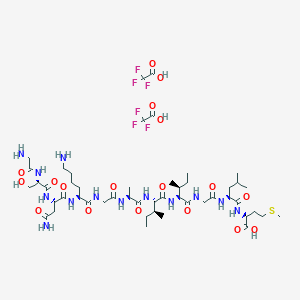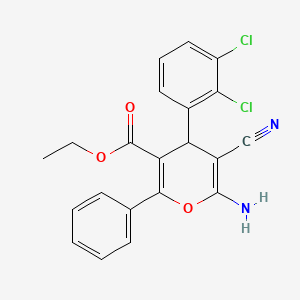![molecular formula C23H16ClN3O B12456354 4-[(E)-(4-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B12456354.png)
4-[(E)-(4-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol is a complex organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the corresponding diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 2-hydroxy-1-naphthaldehyde to form the azo compound.
Condensation: The final step involves the condensation of the azo compound with naphthylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(E)-(4-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a dye and a chromophore in the study of molecular interactions and photochemical reactions.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific optical properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoresponsive behavior makes it valuable in applications such as molecular switches and sensors.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyazobenzene: Similar in structure but lacks the naphthyl group.
4-Chloroazobenzene: Similar but does not have the naphthyl-imino group.
Azobenzene: The parent compound without any substituents.
Uniqueness
4-[(E)-(4-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol is unique due to the presence of both the chlorophenyl and naphthyl-imino groups, which confer distinct electronic and steric properties. These features enhance its stability, photoresponsiveness, and potential for diverse applications.
Properties
Molecular Formula |
C23H16ClN3O |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-2-(naphthalen-1-yliminomethyl)phenol |
InChI |
InChI=1S/C23H16ClN3O/c24-18-8-10-19(11-9-18)26-27-20-12-13-23(28)17(14-20)15-25-22-7-3-5-16-4-1-2-6-21(16)22/h1-15,28H |
InChI Key |
QZJGUQMMXHNPSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C=CC(=C3)N=NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol](/img/structure/B12456271.png)

![N'-[2-(benzylsulfanyl)acetyl]furan-2-carbohydrazide](/img/structure/B12456275.png)



![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)glycinamide](/img/structure/B12456302.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12456315.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B12456321.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456323.png)
![6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B12456339.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)alaninamide](/img/structure/B12456346.png)
![Methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12456358.png)
![3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12456371.png)
